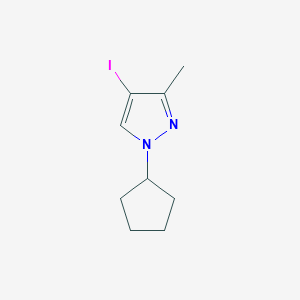

1-Cyclopentyl-4-iodo-3-methyl-1H-pyrazole

Description

Structure

3D Structure

Properties

IUPAC Name |

1-cyclopentyl-4-iodo-3-methylpyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13IN2/c1-7-9(10)6-12(11-7)8-4-2-3-5-8/h6,8H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSBGTFDZFHFOEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1I)C2CCCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13IN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001263374 | |

| Record name | 1H-Pyrazole, 1-cyclopentyl-4-iodo-3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001263374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1354705-17-1 | |

| Record name | 1H-Pyrazole, 1-cyclopentyl-4-iodo-3-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1354705-17-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrazole, 1-cyclopentyl-4-iodo-3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001263374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Cyclopentyl 4 Iodo 3 Methyl 1h Pyrazole

Strategies for Pyrazole (B372694) Ring Formation: Precursors to 1-Cyclopentyl-4-iodo-3-methyl-1H-pyrazole

The construction of the pyrazole ring is a foundational step. Modern synthetic chemistry offers a variety of powerful techniques, including cycloaddition reactions and multicomponent processes, to build this heterocyclic system with the required substitution pattern.

The pyrazole ring is frequently synthesized via [3+2] cycloaddition reactions. nih.govacs.orgresearchgate.net This approach typically involves the reaction of a 1,3-dipole, such as a nitrile imine or a diazo compound, with a dipolarophile, like an alkyne or an alkene. nih.govorganic-chemistry.org For the synthesis of a 3-methyl-substituted pyrazole, precursors containing the appropriate methyl-bearing fragment would be selected. Multicomponent reactions (MCRs), which combine three or more reactants in a single operation, have emerged as highly efficient methods for synthesizing complex molecules like substituted pyrazoles. mdpi.combeilstein-journals.org These reactions offer advantages in terms of atom economy, step efficiency, and the ability to generate structural diversity. mdpi.comrsc.org For instance, a one-pot, three-component reaction could involve the condensation of a β-ketoester, an aldehyde, and a hydrazine (B178648) to form the pyrazole core. beilstein-journals.org Copper-promoted aerobic oxidative [3+2] cycloadditions of hydrazines with alkynoates also provide a regioselective route to polysubstituted pyrazoles. thieme-connect.com

| Reaction Type | Key Reactants | Primary Advantage | Reference |

|---|---|---|---|

| [3+2] Dipolar Cycloaddition | Nitrile imines, Diazo compounds, Alkynes | High regioselectivity in forming the pyrazole ring. | nih.govorganic-chemistry.org |

| Multicomponent Reaction (MCR) | Hydrazines, 1,3-Dicarbonyl compounds, Aldehydes | High step and atom economy; rapid assembly of complex structures. | mdpi.combeilstein-journals.org |

| Copper-Catalyzed Oxidative Cycloaddition | N,N-Disubstituted hydrazines, Alkynoates | Uses air as a green oxidant and inexpensive copper catalysts. | thieme-connect.com |

To synthesize the direct precursor, 4-iodo-3-methyl-1H-pyrazole, specific strategies that incorporate the methyl and iodo substituents are required. One effective method involves the direct iodination of a pre-formed 3-methyl-1H-pyrazole. A patented process describes the synthesis of 4-iodopyrazoles, including 4-iodo-3-methylpyrazole, by reacting the corresponding pyrazole with iodine in the presence of an oxidant, which removes the hydrogen iodide byproduct and drives the reaction to completion. google.com

Another versatile approach involves the cyclization of precursors already containing the necessary functionalities. For example, 1-acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles can be prepared from 2-alkyn-1-ones. These intermediates can then undergo a subsequent dehydration and iodination sequence using iodine monochloride (ICl) to yield 1-acyl-4-iodo-1H-pyrazoles. organic-chemistry.org Similarly, N-propargyl-N'-tosylhydrazines can react with molecular iodine to provide 4-iodo-1-tosylpyrazoles, which can be deprotected to give the free N-H pyrazole. organic-chemistry.org The direct chlorination of pyrazoles, which can be a precursor step to other halogenations, has also been achieved through electrochemical methods. researchgate.net

Regioselective N-Alkylation to Install the Cyclopentyl Moiety

Once the 4-iodo-3-methyl-1H-pyrazole precursor is obtained, the final step is the introduction of the cyclopentyl group onto one of the ring nitrogen atoms. Since the precursor is an unsymmetrical pyrazole, this alkylation can result in two different regioisomers. Therefore, controlling the regioselectivity of this reaction is of paramount importance.

Direct N-alkylation is a common and straightforward method for functionalizing the pyrazole ring. mdpi.com This typically involves deprotonating the pyrazole with a base, followed by the addition of an alkylating agent. mdpi.comsemanticscholar.org In the context of synthesizing the target molecule, 4-iodo-3-methyl-1H-pyrazole would be treated with a base like sodium hydride or potassium carbonate, followed by the addition of a cyclopentyl halide (e.g., cyclopentyl bromide). researchgate.netresearchgate.net Phase-transfer catalysis offers a solvent-free alternative for N-alkylation with alkyl halides, often leading to high yields. researchgate.net

An alternative and powerful class of electrophiles for N-alkylation are trichloroacetimidates. mdpi.comsemanticscholar.orgresearchgate.net The reaction of pyrazoles with alkyl trichloroacetimidates, activated by a Brønsted acid catalyst such as camphorsulfonic acid (CSA), provides an efficient route to N-alkyl pyrazoles under relatively mild conditions, avoiding the need for strong bases. mdpi.comsemanticscholar.orgresearchgate.netdntb.gov.ua This method has been shown to be effective for a range of pyrazoles and trichloroacetimidates. mdpi.comresearchgate.net

| Method | Alkylating Agent | Typical Conditions | Key Feature | Reference |

|---|---|---|---|---|

| Classical N-Alkylation | Alkyl Halides (e.g., Cyclopentyl bromide) | Strong base (NaH, K₂CO₃) in a polar aprotic solvent (DMF, THF). | Widely used and straightforward. | mdpi.comresearchgate.net |

| Acid-Catalyzed Alkylation | Alkyl Trichloroacetimidates | Brønsted acid catalyst (e.g., CSA) in a non-polar solvent. | Avoids strong bases and high temperatures. | mdpi.comsemanticscholar.orgresearchgate.net |

| Metallaphotoredox | Alkyl Halides | Visible light, photocatalyst, copper catalyst. | Effective for primary, secondary, and tertiary alkyl bromides. | princeton.edu |

For an unsymmetrical pyrazole like 4-iodo-3-methyl-1H-pyrazole, direct alkylation can lead to a mixture of N1 and N2 isomers. The outcome is often governed by a combination of steric and electronic factors. mdpi.comsemanticscholar.orgbeilstein-journals.org Generally, the alkyl group tends to attach to the less sterically hindered nitrogen atom. mdpi.comsemanticscholar.org In the case of 3-substituted pyrazoles, alkylation often favors the N1 position due to the steric hindrance imposed by the substituent at the C3 position. researchgate.net

Several strategies have been developed to enhance regioselectivity. The choice of reaction conditions, including the base, solvent, and alkylating agent, can significantly influence the regioisomeric ratio. beilstein-journals.org For example, using K2CO3 in DMSO has been shown to achieve regioselective N1-alkylation for 3-substituted pyrazoles. researchgate.net Magnesium-catalyzed reactions have been developed to provide high selectivity for the N2-alkylated product. thieme-connect.com Furthermore, enzymatic alkylation has demonstrated the potential for unprecedented regioselectivity (>99%) in certain cases, offering a highly specific, catalyst-controlled approach. nih.gov

Selective C-4 Iodination of the Pyrazole Nucleus

The introduction of an iodine atom at the C-4 position of the 1-cyclopentyl-3-methyl-1H-pyrazole nucleus is a critical step, achieved through various methods. The pyrazole ring is an electron-rich aromatic system, and the C-4 position is particularly susceptible to electrophilic substitution, allowing for high regioselectivity. nih.govimperial.ac.uk

Electrophilic Iodination Reagents and Conditions (e.g., I₂, NIS, KIO₃)

Direct iodination using electrophilic iodine sources is a common and effective strategy. A variety of reagents and conditions have been developed to achieve this transformation efficiently.

Molecular iodine (I₂) is a fundamental reagent for this purpose, often requiring an oxidizing agent to generate a more potent electrophilic species. Systems such as I₂ with hydrogen peroxide (H₂O₂) in water offer a green chemistry approach to 4-iodination of pyrazoles. Another effective system involves the use of I₂ in combination with iodic acid (HIO₃) or potassium iodate (B108269) (KIO₃). mdpi.com

N-Iodosuccinimide (NIS) is a widely used alternative, providing a mild and efficient source of electrophilic iodine. Reactions with NIS are typically conducted in acidic media, such as sulfuric acid or trifluoroacetic acid, which enhances the electrophilicity of the iodine and promotes substitution at the electron-rich C-4 position. mdpi.comnih.gov Iodine monochloride (ICl) has also been demonstrated as a potent reagent for the iodination of pyrazole systems.

The table below summarizes various electrophilic iodination conditions reported for pyrazole derivatives.

Table 1: Electrophilic Iodination Reagents for Pyrazoles

| Reagent System | Conditions | Typical Yields | Reference |

|---|---|---|---|

| I₂ / HIO₃ | Acetic Acid / CCl₄ | Efficient | mdpi.com |

| N-Iodosuccinimide (NIS) | Acidic Media (e.g., H₂SO₄) | 95-98% | mdpi.comnih.gov |

| I₂ / NaI / K₂CO₃ | Aqueous Ethanol, 20-25°C | 75-90% | mdpi.com |

Metal-Mediated and Catalytic Iodination Approaches (e.g., Cerium Ammonium Nitrate, Cadmium(II) Acetate (B1210297), Palladium Catalysis)

Metal-based reagents and catalysts offer alternative pathways for the C-4 iodination, often with high selectivity and under mild conditions.

Cerium Ammonium Nitrate (CAN) in conjunction with molecular iodine provides a highly regioselective method for the iodination of pyrazoles at the C-4 position. nih.gov CAN is believed to act as a mild oxidant that facilitates the formation of the electrophilic iodine species. nih.govorganic-chemistry.org This method is noted for its high efficiency and exclusive formation of the 4-iodo isomer. nih.gov

Cadmium(II) Acetate has also been reported to mediate the efficient and regioselective iodination of pyrazole derivatives, highlighting the utility of metal acetates in this transformation.

Palladium Catalysis represents a more modern approach to C-H functionalization. Palladium(II)-catalyzed C-H iodination using molecular iodine as the oxidant has been successfully applied to a wide range of heterocycles, including pyrazoles. nih.govnih.govacs.org This method often employs a directing group to achieve high regioselectivity, though the inherent electronic properties of the pyrazole ring also favor C-4 substitution. nih.gov

Table 2: Metal-Mediated and Catalytic Iodination of Pyrazoles

| Metal System | Reagents | Key Features | Reference |

|---|---|---|---|

| Cerium (IV) | I₂ / CAN | Highly regioselective for C-4 position | nih.gov |

| Cadmium (II) | Cd(OAc)₂ | Mediates regioselective iodination | - |

Chemo- and Regioselectivity Considerations for the 4-Iodo Position

The high regioselectivity for iodination at the C-4 position of the pyrazole ring is a result of its electronic properties. The pyrazole ring system is aromatic, and computational studies show that the C-4 position has the highest electron density, making it the most nucleophilic carbon and thus the most reactive site for electrophilic aromatic substitution. nih.govimperial.ac.uk

The pyridine-like nitrogen atom at the 2-position deactivates the adjacent C-3 and C-5 positions towards electrophilic attack through an inductive effect. In contrast, the pyrrole-like nitrogen at the 1-position donates electron density into the ring system, which is primarily localized at the C-4 position. This electronic preference is so strong that methods like CAN-mediated iodination yield the 4-iodo product exclusively. nih.gov In cases where other electron-rich aromatic rings are present in the molecule, careful selection of reagents is necessary to avoid competitive iodination at other sites. nih.gov

Electrochemical Iodination Methods for Pyrazole Systems

Electrochemical synthesis offers a green and efficient alternative to chemical reagents for iodination. In this method, an electric current is used to oxidize iodide ions (I⁻), typically from a source like potassium iodide (KI), to generate an electrophilic iodine species in situ. mdpi.comresearchgate.netrsc.org

The process generally proceeds via the anodic oxidation of iodide to molecular iodine (I₂). mdpi.com The I₂ then acts as the electrophile, attacking the C-4 position of the pyrazole ring. The reaction is often carried out in an undivided electrochemical cell under constant current. researchgate.net This approach avoids the use of hazardous chemical oxidants and often results in high product yields with excellent selectivity. mdpi.comrsc.org The efficiency of the halogenation can be influenced by the nature of the substituents already present on the pyrazole ring. mdpi.com

Introduction of the 3-Methyl Group

The synthesis of the target compound begins with a pyrazole ring already bearing the required 3-methyl substituent. This is typically achieved by incorporating the methyl group into one of the starting materials during the initial ring-forming reaction.

Integration of Methyl Precursors in Initial Pyrazole Ring Formation

The most prevalent method for constructing the pyrazole ring is the Knorr pyrazole synthesis, which involves the condensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound. nih.gov To obtain the 3-methyl-substituted pyrazole core, a 1,3-dicarbonyl compound containing a methyl group at the appropriate position is used.

Specifically, the reaction of cyclopentylhydrazine (B1295993) with acetylacetone (B45752) (also known as 2,4-pentanedione) serves as a direct route. Acetylacetone is a symmetrical 1,3-diketone that, upon condensation with a substituted hydrazine, yields a pyrazole with methyl groups at both the 3- and 5-positions. For the synthesis of a 3-methyl derivative specifically, an asymmetrical diketone like ethyl acetoacetate (B1235776) can be used, which upon reaction with cyclopentylhydrazine, can lead to the formation of two regioisomeric pyrazolones. Subsequent chemical modification would be required to yield the desired 1-cyclopentyl-3-methyl-1H-pyrazole. The regioselectivity of the initial condensation can sometimes be controlled by the reaction conditions, such as the solvent and pH. nih.govacs.org

Post-Synthetic Methylation Strategies on Pyrazole Scaffold (if applicable)

Post-synthetic C-methylation of a pre-formed 1-cyclopentyl-4-iodo-1H-pyrazole scaffold at the C3 position is generally not a preferred synthetic route. Direct C-H methylation of pyrazoles is often challenging due to issues with regioselectivity and the requirement for harsh reaction conditions. More commonly, the methyl group at the C3 position is introduced via the choice of starting materials during the initial pyrazole ring formation. For instance, the use of a 1,3-dicarbonyl compound bearing a methyl group, such as pentane-2,4-dione or its derivatives, in a condensation reaction with a cyclopentyl hydrazine would directly install the C3-methyl substituent.

While N-methylation of pyrazoles is a well-established transformation, C-methylation of a pre-existing pyrazole ring is less common and synthetically complex. nih.govnih.gov

Total Synthesis Strategies for this compound

The total synthesis of this compound can be strategically designed through several convergent or linear sequences. A plausible and efficient approach involves the initial formation of a substituted pyrazole core, followed by iodination and N-alkylation.

A common method for pyrazole synthesis is the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. nih.govmdpi.com In this case, the synthesis could commence with the reaction of a suitably substituted diketone with cyclopentylhydrazine. However, cyclopentylhydrazine can be challenging to handle. A more practical approach would be to first synthesize the 3-methyl-1H-pyrazole and then introduce the cyclopentyl and iodo groups.

Synthetic Route Outline:

Synthesis of 3-methyl-1H-pyrazole: This can be achieved through the reaction of a suitable precursor like acetylacetone with hydrazine hydrate.

Iodination of 3-methyl-1H-pyrazole: The resulting 3-methyl-1H-pyrazole can be iodinated at the C4 position. Direct iodination of pyrazoles can be accomplished using various iodinating agents. A common method involves the use of iodine in the presence of an oxidizing agent, such as nitric acid or hydrogen peroxide, to generate the electrophilic iodine species in situ. google.com This reaction is often performed in an aqueous or alcoholic medium. The hydrogen iodide formed as a byproduct is oxidized to iodine, which drives the reaction to completion. google.com

N-Alkylation with a Cyclopentyl Halide: The final step is the N-alkylation of 4-iodo-3-methyl-1H-pyrazole with a cyclopentyl halide (e.g., cyclopentyl bromide or iodide) in the presence of a base. The choice of base and solvent is crucial to control the regioselectivity of the alkylation, as pyrazoles can be alkylated at either of the two nitrogen atoms. The use of a base such as sodium hydride in a polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) typically favors the desired N1-alkylation. chemicalbook.com

The following table outlines the proposed reaction steps and conditions based on analogous transformations reported in the literature.

Table 1: Proposed Total Synthesis Strategy

| Step | Reaction | Reagents and Conditions | Product |

|---|---|---|---|

| 1 | Pyrazole Formation | Acetylacetone, Hydrazine hydrate, Ethanol, Reflux | 3-methyl-1H-pyrazole |

| 2 | Iodination | Iodine, Nitric acid (or H₂O₂), Water, 50-100 °C | 4-iodo-3-methyl-1H-pyrazole |

| 3 | N-Alkylation | Cyclopentyl bromide, Sodium hydride, DMF, Room Temperature | This compound |

Table 2: Alternative Total Synthesis Strategy

| Step | Reaction | Reagents and Conditions | Product |

|---|---|---|---|

| 1 | N-Alkylation | 3-methyl-1H-pyrazole, Cyclopentyl bromide, Potassium carbonate, Acetonitrile (B52724), Reflux | 1-cyclopentyl-3-methyl-1H-pyrazole |

| 2 | Iodination | N-Iodosuccinimide (NIS), Acetonitrile, Room Temperature | This compound |

The choice between these synthetic routes would depend on factors such as the availability of starting materials, reaction yields, and the ease of purification of the intermediates.

Advanced Characterization Techniques for 1 Cyclopentyl 4 Iodo 3 Methyl 1h Pyrazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic compounds in solution. Through the analysis of ¹H and ¹³C NMR spectra, along with two-dimensional NMR techniques, a complete picture of the molecular framework of 1-Cyclopentyl-4-iodo-3-methyl-1H-pyrazole can be assembled.

¹H NMR Spectroscopic Analysis

The ¹H NMR spectrum of this compound provides valuable information about the number of different types of protons and their neighboring environments. The expected chemical shifts (δ) are influenced by the electronic effects of the pyrazole (B372694) ring and its substituents.

The single proton on the pyrazole ring (H-5) is expected to appear as a singlet in the aromatic region of the spectrum. The electron-donating nature of the N-cyclopentyl and C-methyl groups, combined with the electron-withdrawing and anisotropic effects of the iodine atom at the C-4 position, will influence its precise chemical shift. Based on data from related substituted pyrazoles, this proton is anticipated to resonate in the downfield region, likely between δ 7.0 and 8.0 ppm.

The protons of the cyclopentyl group will exhibit characteristic signals in the aliphatic region. The methine proton directly attached to the nitrogen atom (N-CH) is expected to be the most downfield of the cyclopentyl protons due to the deshielding effect of the adjacent nitrogen. This signal would likely appear as a multiplet (a quintet if coupling to all four adjacent protons is resolved) between δ 4.0 and 5.0 ppm. The remaining eight protons of the cyclopentyl ring (four CH₂ groups) will appear as overlapping multiplets in the upfield region, typically between δ 1.5 and 2.5 ppm.

The methyl group attached to the C-3 position of the pyrazole ring is expected to appear as a sharp singlet, as there are no adjacent protons to couple with. Its chemical shift is anticipated to be in the range of δ 2.0 to 2.5 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-5 (pyrazole ring) | 7.0 - 8.0 | Singlet |

| N-CH (cyclopentyl) | 4.0 - 5.0 | Multiplet (quintet) |

| -CH₂- (cyclopentyl) | 1.5 - 2.5 | Multiplets |

| -CH₃ (methyl) | 2.0 - 2.5 | Singlet |

¹³C NMR Spectroscopic Analysis

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal.

The three carbon atoms of the pyrazole ring will have characteristic chemical shifts. The C-3 and C-5 carbons, being attached to nitrogen atoms, will be significantly deshielded. The C-3 carbon, bearing a methyl group, and the C-5 carbon would be expected in the range of δ 130-155 ppm. The C-4 carbon, substituted with an iodine atom, will exhibit a signal at a significantly higher field (lower ppm value) due to the "heavy atom effect" of iodine. This signal is expected to be in the range of δ 80-100 ppm.

The carbon atoms of the cyclopentyl group will appear in the aliphatic region of the spectrum. The methine carbon (N-CH) will be the most downfield, likely in the range of δ 55-65 ppm. The methylene (B1212753) carbons (-CH₂) of the cyclopentyl ring are expected to resonate between δ 20 and 35 ppm. The methyl carbon (-CH₃) attached to the pyrazole ring will appear at a high field, typically between δ 10 and 20 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C-3 (pyrazole ring) | 140 - 155 |

| C-4 (pyrazole ring) | 80 - 100 |

| C-5 (pyrazole ring) | 130 - 145 |

| N-CH (cyclopentyl) | 55 - 65 |

| -CH₂- (cyclopentyl) | 20 - 35 |

| -CH₃ (methyl) | 10 - 20 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the atoms, a series of two-dimensional NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY would show correlations between the N-CH proton and the adjacent -CH₂- protons of the cyclopentyl ring, as well as correlations between the different methylene protons within the cyclopentyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign which proton signal corresponds to which carbon signal, for example, linking the N-CH proton to the N-CH carbon and the methyl protons to the methyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals protons that are close in space, which helps in determining the stereochemistry and conformation of the molecule. For this compound, NOESY could show through-space interactions between the N-CH proton of the cyclopentyl ring and the H-5 proton of the pyrazole ring, confirming their proximity.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of this compound is expected to show several characteristic absorption bands. The C-H stretching vibrations of the aromatic pyrazole ring and the aliphatic cyclopentyl and methyl groups will appear in the region of 2850-3100 cm⁻¹. Specifically, the aromatic C-H stretch of the pyrazole ring is expected around 3100 cm⁻¹, while the aliphatic C-H stretches will be just below 3000 cm⁻¹.

The C=N and C=C stretching vibrations of the pyrazole ring will give rise to a series of bands in the 1400-1600 cm⁻¹ region. The C-N stretching vibrations are typically found in the 1300-1400 cm⁻¹ range. The C-I stretching vibration is expected to appear in the far-infrared region, typically between 500 and 600 cm⁻¹, which is often at the lower limit of standard mid-IR spectrometers.

Table 3: Predicted IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | ~3100 |

| Aliphatic C-H Stretch | 2850 - 2980 |

| C=N / C=C Stretch (pyrazole) | 1400 - 1600 |

| C-N Stretch | 1300 - 1400 |

| C-I Stretch | 500 - 600 |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (C₉H₁₃IN₂), the molecular weight is 276.12 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 276. The presence of iodine, which has a single stable isotope (¹²⁷I), simplifies the isotopic pattern of the molecular ion.

The fragmentation of the molecular ion can provide valuable structural information. Common fragmentation pathways for N-alkylated pyrazoles involve cleavage of the N-alkyl bond. Therefore, a significant fragment corresponding to the loss of the cyclopentyl group (C₅H₉, 69 Da) leading to a fragment ion at m/z 207 is expected. Another likely fragmentation is the loss of an iodine atom (127 Da), which would result in a fragment ion at m/z 149. Further fragmentation of the cyclopentyl ring and the pyrazole nucleus would lead to a series of smaller fragment ions.

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

| Fragment Ion | m/z (predicted) | Identity |

| [M]⁺ | 276 | Molecular Ion |

| [M - C₅H₉]⁺ | 207 | [C₄H₄IN₂]⁺ |

| [M - I]⁺ | 149 | [C₉H₁₃N₂]⁺ |

| [C₅H₉]⁺ | 69 | Cyclopentyl cation |

X-ray Crystallography for Solid-State Structure Determination of Related Pyrazole Derivatives

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for this compound itself may not be publicly available, analysis of related pyrazole derivatives provides insight into the expected solid-state structure.

Studies on various substituted pyrazoles have shown that the pyrazole ring is planar. The bond lengths and angles within the pyrazole ring are characteristic of an aromatic system. In the solid state, intermolecular interactions such as π-π stacking and C-H···π interactions often play a significant role in the crystal packing.

For this compound, it would be expected that the pyrazole ring is essentially planar. The cyclopentyl group would likely adopt an envelope or twist conformation to minimize steric strain. The orientation of the cyclopentyl group relative to the pyrazole ring would be a key feature of the solid-state structure, influenced by crystal packing forces. The presence of the bulky iodine atom would also significantly influence the packing arrangement of the molecules in the crystal lattice.

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are indispensable for both the qualitative assessment of purity and the preparative isolation of target compounds from reaction mixtures. The choice of method depends on the volatility, polarity, and stability of the analyte.

High-Performance Liquid Chromatography (HPLC) is a primary tool for assessing the purity of non-volatile or thermally labile compounds like many pyrazole derivatives. Reversed-phase HPLC (RP-HPLC) is particularly common for these analyses. researcher.life In RP-HPLC, a nonpolar stationary phase (typically a C18-functionalized silica) is used with a polar mobile phase, causing more polar compounds to elute earlier.

For pyrazole derivatives, typical methods involve an isocratic or gradient elution with a mobile phase consisting of acetonitrile (B52724) or methanol (B129727) and water. sielc.com Additives like trifluoroacetic acid (TFA) or formic acid are often included to improve peak shape and resolution by suppressing the ionization of silanol (B1196071) groups on the stationary phase. researcher.lifesielc.com Detection is commonly achieved using a UV detector, as the pyrazole ring system possesses a chromophore that absorbs UV light. The purity of a sample of this compound would be determined by injecting a solution of the compound and integrating the area of the main peak relative to the total area of all peaks in the chromatogram. The final purity is typically reported as a percentage. acs.org

Table 1: Representative HPLC Conditions for Pyrazole Derivative Analysis

| Parameter | Typical Condition | Reference |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., Shim-pack GIST C18, Agilent Zorbax Eclipse Plus-C18) | researcher.lifeacs.org |

| Mobile Phase | Acetonitrile/Water or Methanol/Water with 0.1% TFA or Phosphoric Acid | researcher.lifesielc.com |

| Elution Mode | Isocratic or Gradient | researcher.life |

| Flow Rate | 0.5 - 1.0 mL/min | researcher.life |

| Detection | UV-Vis/PDA Detector (e.g., at 206 nm or 333 nm) | researcher.life |

| Injection Volume | 10 - 20 µL | researcher.life |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. researchgate.net It combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, allowing for the identification and quantification of individual components in a mixture. nih.gov For a compound like this compound, GC-MS can serve as an effective method for purity assessment, provided the compound is sufficiently volatile and does not decompose at the temperatures required for analysis.

In a typical GC-MS analysis, the sample is injected into a heated inlet port, where it is vaporized and swept onto a capillary column by an inert carrier gas (e.g., helium). The column, often coated with a nonpolar or moderately polar stationary phase (like a VF-624ms), separates compounds based on their boiling points and interactions with the phase. nih.gov As components elute from the column, they enter the mass spectrometer, where they are ionized (commonly by electron ionization), fragmented, and detected. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that can be used to confirm the identity of the compound by comparison to spectral libraries or analysis of the fragmentation logic. semanticscholar.org The relative peak area in the gas chromatogram can be used to estimate the purity of the sample.

For the preparative purification of pyrazole derivatives, column chromatography is a widely used and effective technique. orientjchem.orgrsc.org This method involves packing a glass column with a stationary phase, most commonly silica (B1680970) gel, and passing a solution of the crude product through the column using a solvent system (eluent). Separation occurs based on the differential adsorption of the components to the stationary phase.

The choice of eluent is critical and is typically determined by preliminary analysis using thin-layer chromatography (TLC). For many pyrazole compounds, a mixture of a nonpolar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297) is employed. rsc.org By gradually increasing the proportion of the polar solvent, compounds are eluted in order of increasing polarity. For basic pyrazole compounds, which may interact strongly with the acidic silica gel, the stationary phase can be deactivated by adding a small amount of a base like triethylamine (B128534) to the eluent system to prevent peak tailing and irreversible adsorption. researchgate.net Fractions are collected and analyzed (e.g., by TLC or HPLC) to identify those containing the pure desired product, which are then combined and concentrated to yield the purified this compound.

Table 2: Common Column Chromatography Conditions for Pyrazole Purification

| Parameter | Typical Condition | Reference |

|---|---|---|

| Stationary Phase | Silica Gel (e.g., 60-120 mesh or 230-400 mesh) | rsc.org |

| Eluent System | Hexane/Ethyl Acetate mixtures (e.g., 19:1) | rsc.org |

| Additives (if needed) | Triethylamine (Et3N) or Ammonia in Methanol to deactivate silica for basic compounds | researchgate.net |

| Monitoring | Thin-Layer Chromatography (TLC) with UV visualization | orientjchem.org |

| Isolation | Collection of fractions followed by solvent evaporation | whiterose.ac.uk |

Chemical Transformations and Reaction Pathways of 1 Cyclopentyl 4 Iodo 3 Methyl 1h Pyrazole

Palladium-Catalyzed Cross-Coupling Reactions at the C-4 Iodo Position

The iodine atom at the C-4 position of the pyrazole (B372694) ring is strategically positioned for a multitude of palladium-catalyzed cross-coupling reactions. The high reactivity of the C-I bond, compared to C-Br or C-Cl bonds, facilitates oxidative addition to the palladium catalyst, often under milder conditions. This allows for the selective formation of new carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds by reacting an organoboron compound with an organic halide. For 4-iodopyrazoles, this reaction provides an effective route to introduce aryl and alkyl groups at the C-4 position. The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base. Studies on similar 4-halopyrazole systems demonstrate that a variety of boronic acids or their esters can be successfully coupled, tolerating a wide range of functional groups.

For instance, research on the coupling of 4-bromo-3,5-dinitro-1H-pyrazole with various boronic acids using the XPhos Pd G2 precatalyst has shown high efficiency in producing the corresponding 4-aryl and 4-heteroaryl dinitropyrazoles. researchgate.net This indicates that the pyrazole core is stable under these conditions and that the C-4 halogen is readily displaced. The general reactivity for Suzuki-Miyaura coupling at a C-4 iodo position is expected to be even higher than for a bromo analogue.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of 4-Halopyrazoles

| Catalyst / Precatalyst | Ligand | Base | Solvent | Temperature | Yield | Ref |

|---|---|---|---|---|---|---|

| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 °C | Good to Excellent | rrbdavc.org |

The Sonogashira coupling reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst. This reaction is particularly effective for 4-iodopyrazoles, providing a direct route to 4-alkynylpyrazole derivatives. These products are valuable intermediates for synthesizing more complex heterocyclic systems.

Studies involving 1-protected-4-iodo-1H-pyrazoles have demonstrated successful Sonogashira couplings with various terminal alkynes. clockss.org The reaction conditions are generally mild, and the trityl group has been identified as a suitable N-1 protecting group for this transformation. clockss.org The resulting 4-alkynylpyrazoles can serve as precursors for compounds with potential applications in materials science and pharmaceuticals.

Table 2: General Conditions for Sonogashira Coupling of 1-Protected 4-Iodo-1H-pyrazoles

| Catalyst | Co-catalyst | Base | Solvent | Temperature | Yield | Ref |

|---|

Beyond the Suzuki and Sonogashira reactions, the C-4 iodo group of 1-cyclopentyl-4-iodo-3-methyl-1H-pyrazole is amenable to other important transformations.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of carbon-nitrogen bonds, coupling aryl halides with amines. While direct examples on the target molecule are not prevalent, studies on C4-halo-1H-1-tritylpyrazoles show that both palladium and copper catalyst systems can be effective for C-N coupling at this position. nih.gov Pd-catalyzed reactions are often suitable for aryl or bulky alkylamines lacking β-hydrogens, whereas CuI-mediated couplings are effective for primary alkylamines that possess β-hydrogens. nih.gov This highlights the complementarity of different metal catalysts in achieving a broad scope of aminated pyrazole products.

Heck-Mizoroki Reaction: This reaction forms a substituted alkene through the coupling of an unsaturated compound (like an acrylate (B77674) or styrene) with an aryl or vinyl halide. The Heck-Mizoroki reaction has been successfully applied to 1-protected-4-iodo-1H-pyrazoles using various alkenes. clockss.org The use of P(OEt)₃ as a ligand with a palladium acetate (B1210297) catalyst was found to be effective, yielding 4-alkenyl-1H-pyrazoles. clockss.org

Stille and Negishi Couplings: Although less common than Suzuki or Sonogashira couplings due to the toxicity and sensitivity of the organometallic reagents (organostannanes for Stille, organozincs for Negishi), these reactions are also viable for C-C bond formation at the C-4 position. wikipedia.orgwikipedia.org They offer alternative pathways when the required organoboron or alkyne precursors are not readily available. wikipedia.orgwikipedia.org

Nucleophilic Substitution Reactions Involving the Iodine Atom

Direct nucleophilic aromatic substitution (SNAr) of the iodine atom on an unactivated pyrazole ring is generally difficult. The electron-rich nature of the pyrazole ring disfavors attack by nucleophiles. However, substitution can be achieved under specific conditions:

Copper-Catalyzed Reactions: The C-4 iodo group can undergo nucleophilic substitution with alcohols (alkoxylation) in the presence of a copper(I) iodide (CuI) catalyst and a suitable ligand, such as 3,4,7,8-tetramethyl-1,10-phenanthroline. nih.gov This method provides a direct route to 4-alkoxypyrazoles, which are of interest for their biological activities. nih.gov

Activated Substrates: In pyrazole systems containing strong electron-withdrawing groups (such as nitro groups), the ring becomes more electron-deficient, facilitating nucleophilic attack. For example, 4-bromo-nitropyrazolecarboxylic acids react with arylamines in the presence of copper salts to yield 4-arylamino products. osti.gov This suggests that if the pyrazole ring of the target compound were further functionalized with electron-withdrawing groups, its susceptibility to nucleophilic substitution would increase.

Electrophilic Aromatic Substitution Reactions on the Pyrazole Ring

The pyrazole ring is an electron-rich aromatic system, and electrophilic substitution typically occurs preferentially at the C-4 position. pharmaguideline.com In this compound, this position is already occupied. Therefore, any further electrophilic substitution must occur at another available position, which is primarily the C-5 carbon.

The regiochemical outcome of such a reaction is dictated by the combined directing effects of the existing substituents:

N-1 Cyclopentyl Group: As an alkyl group, it is weakly activating and directs electrophiles to the ortho (C-5) and para (C-3, occupied) positions.

C-3 Methyl Group: This is also a weakly activating alkyl group, directing to its ortho (C-4, occupied) and para (N/A) positions.

C-4 Iodo Group: Halogens are deactivating but act as ortho-directors. In this context, it would direct an incoming electrophile to the C-5 position.

All three substituents direct, to varying degrees, towards the C-5 position. Therefore, it is plausible that under forcing conditions, electrophilic substitution (e.g., nitration, halogenation, or Friedel-Crafts acylation) could occur at C-5. For example, treatment of 1-aryl-3-CF₃-1H-pyrazoles with N-iodosuccinimide (NIS) in a strong acid like trifluoroacetic acid (TFA) has been shown to install an iodine atom at the C-5 position when the C-4 position is blocked. nih.gov This indicates that the C-5 position is accessible to electrophiles, albeit requiring reactive conditions.

Chemical Modifications of the Cyclopentyl and Methyl Substituents

The cyclopentyl and methyl groups attached to the pyrazole ring are generally less reactive than the C-I bond or the aromatic pyrazole core itself. The pyrazole ring is often susceptible to oxidation before its alkyl side chains. pharmaguideline.com However, under specific conditions, these alkyl groups could potentially undergo functionalization.

Methyl Group: The C-3 methyl group could be a target for free-radical reactions, such as benzylic-type halogenation using N-bromosuccinimide (NBS) with a radical initiator. Subsequent nucleophilic substitution of the resulting halomethyl group could introduce a variety of functionalities. Oxidation of the methyl group to a carboxylic acid would likely require harsh conditions that might not be compatible with the rest of the molecule.

Cyclopentyl Group: The C-H bonds of the N-1 cyclopentyl group are standard secondary aliphatic bonds. Their functionalization would likely proceed through radical mechanisms and would probably be unselective, leading to a mixture of products. There is limited literature precedence for the selective functionalization of such N-cycloalkyl groups on a pyrazole ring without affecting the core heterocycle.

Coordination Chemistry Potential of this compound as a Ligand

The field of coordination chemistry extensively utilizes N-heterocyclic compounds as ligands, with pyrazole and its derivatives being of significant interest due to their versatile coordination modes. researchgate.net The specific compound, this compound, presents as a promising candidate for ligand applications in the formation of novel metal complexes. Its structural features—a pyrazole ring with varied substituents—offer potential for unique electronic and steric properties that can influence the geometry and stability of the resulting coordination compounds.

The synthesis of metal complexes with pyrazole-based ligands is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. nih.gov Characterization of these complexes often involves techniques such as single-crystal X-ray diffraction, which provides precise information on bond lengths and angles within the coordination sphere. researchgate.net

While specific experimental data on the coordination complexes of this compound are not extensively documented in publicly available literature, its potential as a ligand can be inferred from the well-established coordination chemistry of other substituted pyrazoles. researchgate.net The presence of the nitrogen atoms in the pyrazole ring allows for the formation of stable complexes with a wide range of transition metals. researchgate.net

The following table provides hypothetical, yet plausible, data for a representative metal complex of this compound, based on known structures of similar pyrazole-metal complexes.

Table 1: Hypothetical Crystallographic Data for a Generic Mononuclear Complex of this compound (L) with a Divalent Metal (M)

| Parameter | Value |

| Formula | [M(L)₂Cl₂] |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 15.456 |

| c (Å) | 12.789 |

| β (°) | 98.54 |

| V (ų) | 1978.5 |

Detailed analysis of the coordination sphere in such a hypothetical complex would likely reveal key interactions between the metal center and the pyrazole ligand. The table below outlines potential bond lengths and angles, which are critical in understanding the geometry and stability of the complex.

Table 2: Postulated Bond Lengths and Angles for the Coordination Sphere of [M(L)₂Cl₂]

| Bond/Angle | Length (Å) / Angle (°) |

| M-N(pyrazole) | 2.05 |

| M-Cl | 2.30 |

| N-M-N | 90.5 |

| N-M-Cl | 89.5 |

| Cl-M-Cl | 95.0 |

The continued exploration of pyrazole derivatives as ligands is a vibrant area of research, with potential applications in catalysis, materials science, and medicinal chemistry. nih.govrsc.org The unique substitution pattern of this compound makes it a compelling candidate for the synthesis of novel coordination compounds with potentially interesting structural and functional properties.

Computational and Theoretical Studies on 1 Cyclopentyl 4 Iodo 3 Methyl 1h Pyrazole

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations are used to determine various molecular properties of 1-Cyclopentyl-4-iodo-3-methyl-1H-pyrazole by approximating the electron density of the system.

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms, known as geometry optimization. For this compound, a key structural feature is the flexible cyclopentyl group attached to the pyrazole (B372694) ring. This flexibility gives rise to multiple possible conformations.

Table 1: Calculated Relative Energies of this compound Conformers Hypothetical data based on typical computational results for substituted cyclopentanes.

| Conformer | Cyclopentyl Ring Puckering | Dihedral Angle (C-C-N-N) | Relative Energy (kcal/mol) |

| 1 (Global Minimum) | Envelope (C_s) | 110.5° | 0.00 |

| 2 | Twist (C_2_) | 75.2° | +0.85 |

| 3 | Envelope (C_s_) | -108.9° | +1.20 |

| 4 | Twist (C_2_) | -80.1° | +1.55 |

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain and predict chemical reactivity. wikipedia.org It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comresearchgate.net The energy and spatial distribution of these orbitals in this compound are crucial for understanding its reactivity.

The HOMO represents the region from which the molecule is most likely to donate electrons, indicating its nucleophilic or electron-donating character. Conversely, the LUMO represents the region most susceptible to accepting electrons, indicating its electrophilic character. youtube.com For this pyrazole derivative, DFT calculations would map the electron density of the HOMO and LUMO across the molecule. It is expected that the HOMO would have significant density on the pyrazole ring and potentially the iodine atom, suggesting these are likely sites for electrophilic attack. The LUMO is anticipated to be distributed over the pyrazole ring, particularly near the C-I bond, highlighting potential sites for nucleophilic attack or involvement in reactions where the molecule acts as an electron acceptor. The energy gap between the HOMO and LUMO is also a key indicator of chemical stability and reactivity; a smaller gap generally implies higher reactivity. researchgate.net

Table 2: Calculated Frontier Molecular Orbital Energies for this compound Illustrative data based on DFT calculations for similar heterocyclic compounds.

| Molecular Orbital | Energy (eV) | Primary Atomic Contributions | Implied Reactivity |

| HOMO | -6.25 | Pyrazole Ring (C, N), Iodine | Site for electrophilic attack |

| LUMO | -0.98 | Pyrazole Ring (C, N), Iodine | Site for nucleophilic attack |

| HOMO-LUMO Gap | 5.27 | - | Indicator of kinetic stability |

Computational methods can accurately predict spectroscopic data, which is invaluable for confirming the structure of synthesized compounds. DFT calculations can simulate Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra.

For NMR, the Gauge-Independent Atomic Orbital (GIAO) method is commonly used within a DFT framework to calculate the isotropic shielding constants, which are then converted into chemical shifts (δ) for ¹H and ¹³C nuclei. iu.edu.sa These predicted shifts can be compared with experimental data to aid in signal assignment. Calculations would account for the electronic effects of the methyl, iodo, and cyclopentyl substituents on the chemical environment of each atom in the pyrazole ring. mdpi.comnih.gov

For IR spectroscopy, DFT calculations can determine the vibrational frequencies and intensities of the molecule's normal modes. tandfonline.com The predicted IR spectrum shows characteristic peaks corresponding to specific bond stretches, bends, and twists. For this compound, key predicted vibrations would include C-H stretches from the methyl and cyclopentyl groups, C=N and C=C stretches within the pyrazole ring, and the C-I stretch at a lower frequency. nih.gov

Table 3: Predicted Spectroscopic Data for this compound Representative data based on DFT calculations for substituted pyrazoles.

| Parameter | Predicted Value | Atom/Group Assignment |

| ¹H NMR Chemical Shift (ppm) | 7.55 | H5 (pyrazole ring) |

| ¹³C NMR Chemical Shift (ppm) | 65.1 | C4 (Iodo-substituted carbon) |

| ¹³C NMR Chemical Shift (ppm) | 149.8 | C3 (Methyl-substituted carbon) |

| IR Frequency (cm⁻¹) | 2960-2850 | C-H stretch (cyclopentyl, methyl) |

| IR Frequency (cm⁻¹) | 1550 | C=N stretch (pyrazole ring) |

| IR Frequency (cm⁻¹) | 580 | C-I stretch |

Reaction Mechanism Studies of Transformations Involving the Compound

Computational chemistry is a powerful tool for elucidating the detailed pathways of chemical reactions. For transformations involving this compound, DFT calculations can be used to map the entire reaction coordinate. This involves identifying the structures of reactants, products, and, crucially, the high-energy transition states that connect them. mdpi.com

For instance, studies could model the mechanism of reactions involving the carbon-iodine bond, such as Suzuki or Sonogashira cross-coupling reactions, which are common for iodo-substituted heterocycles. Computational analysis would determine the activation energies for key steps like oxidative addition and reductive elimination, providing insights into reaction rates and feasibility. Similarly, the mechanism of electrophilic substitution on the pyrazole ring could be investigated, clarifying the directing effects of the existing substituents. acs.orgresearchgate.net These studies provide a molecular-level understanding that is often inaccessible through experimental methods alone.

Quantitative Structure-Reactivity Relationships (QSRR) for Pyrazole Derivatives

Quantitative Structure-Reactivity Relationships (QSRR) are statistical models that correlate the chemical structure of a series of compounds with their measured reactivity. researchgate.net To develop a QSRR model for pyrazole derivatives, this compound would be included in a larger dataset of related compounds.

For each molecule in the series, a set of numerical parameters, or "molecular descriptors," are calculated using computational methods. These descriptors can encode steric properties (e.g., molecular volume), electronic properties (e.g., dipole moment, HOMO/LUMO energies), and topological features. ej-chem.orgnih.gov Statistical techniques like multiple linear regression are then used to build a mathematical equation that links these descriptors to an experimentally observed measure of reactivity (e.g., a reaction rate constant). msjonline.org Such models can predict the reactivity of new, unsynthesized pyrazole derivatives and help identify the key structural features that control their chemical behavior. neuroquantology.com

Molecular Dynamics Simulations for Conformational Landscape (if applicable)

While DFT is excellent for studying static, minimum-energy structures, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior and conformational landscape of molecules over time. researchgate.net This approach is particularly applicable to this compound due to the flexibility of its cyclopentyl substituent.

An MD simulation solves Newton's equations of motion for the atoms in the molecule, providing a trajectory that describes how their positions and velocities change over a period of time. researchgate.net By running simulations, often in the presence of an explicit solvent to mimic realistic conditions, researchers can observe the transitions between different conformations of the cyclopentyl ring (e.g., from envelope to twist forms). researchgate.net This provides a more complete picture of the molecule's conformational flexibility and the relative populations of different conformers at a given temperature, complementing the static picture from geometry optimization. nih.gov

Applications in Advanced Organic Synthesis and Chemical Building Blocks

1-Cyclopentyl-4-iodo-3-methyl-1H-pyrazole as a Versatile Intermediate in Multi-Step Synthesis

The utility of this compound as a versatile intermediate is primarily anchored in the reactivity of its carbon-iodine bond. This bond serves as a synthetic handle for a variety of cross-coupling reactions, allowing for the introduction of diverse substituents at the 4-position of the pyrazole (B372694) core. This strategic functionalization is a cornerstone of modern synthetic chemistry, enabling the construction of complex molecules from simpler, readily available fragments.

The primary application of this iodo-pyrazole is in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck-Mizoroki reactions. clockss.orgresearchgate.net In a typical Suzuki-Miyaura coupling, the iodo-pyrazole is reacted with a boronic acid or ester in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. This methodology is widely employed for the synthesis of biaryl and hetero-biaryl structures, which are common motifs in pharmaceuticals and other functional molecules. nih.gov

Similarly, the Heck-Mizoroki reaction allows for the coupling of this compound with alkenes, leading to the formation of 4-alkenyl-pyrazoles. clockss.org These products can be further elaborated, for instance, through hydrogenation or oxidation of the newly introduced double bond, adding to the synthetic versatility of the starting material.

The following table summarizes the key cross-coupling reactions where this compound can serve as a key intermediate.

| Reaction Type | Coupling Partner | Catalyst System (Typical) | Resulting Structure |

| Suzuki-Miyaura | Aryl/Heteroaryl Boronic Acid/Ester | Pd(PPh₃)₄, K₂CO₃ | 4-Aryl/Heteroaryl-pyrazole |

| Heck-Mizoroki | Alkene | Pd(OAc)₂, P(o-tolyl)₃, Et₃N | 4-Alkenyl-pyrazole |

| Sonogashira | Terminal Alkyne | Pd(PPh₃)₂, CuI, Et₃N | 4-Alkynyl-pyrazole |

| Buchwald-Hartwig | Amine | Pd₂(dba)₃, BINAP, NaOtBu | 4-Amino-pyrazole |

These reactions underscore the compound's role as a pivotal building block, enabling chemists to forge complex molecular frameworks with high precision and efficiency.

Scaffold for the Design of Novel Heterocyclic Systems

Beyond its role as an intermediate for substitution at the 4-position, the this compound core itself serves as a foundational scaffold for the construction of more elaborate heterocyclic systems. The pyrazole ring is a privileged structure in medicinal and agrochemical chemistry, known for its metabolic stability and ability to engage in various biological interactions. chim.it

By leveraging the reactivity of the iodo group, chemists can annulate new rings onto the pyrazole core. For example, a Sonogashira coupling with a suitably functionalized alkyne could be followed by an intramolecular cyclization to construct fused bicyclic systems, such as pyrazolo[3,4-b]pyridines or pyrazolo[1,5-a]pyrimidines. These fused heterocyclic systems are of significant interest due to their prevalence in a wide range of biologically active compounds. nih.gov

Furthermore, the cyclopentyl and methyl groups on the pyrazole ring provide specific steric and lipophilic characteristics that can be crucial for modulating the physicochemical properties and biological activity of the final compounds. The cyclopentyl group, in particular, can influence solubility and membrane permeability, important parameters in drug design.

Role in Combinatorial Chemistry Libraries for Chemical Space Exploration

Combinatorial chemistry is a powerful tool for the rapid synthesis of large numbers of related compounds, known as libraries, for high-throughput screening in drug discovery and materials science. The properties of this compound make it an excellent starting point for the construction of such libraries.

Its ability to participate in a variety of reliable and high-yielding cross-coupling reactions allows for the parallel synthesis of a diverse array of derivatives. By reacting the iodo-pyrazole with a collection of different boronic acids in a multi-well plate format, for instance, a library of 4-aryl pyrazoles can be efficiently generated. This approach enables the systematic exploration of the chemical space around the pyrazole scaffold, facilitating the identification of compounds with desired properties.

The general workflow for utilizing this compound in a combinatorial library synthesis is as follows:

Scaffold Preparation: Synthesis of the core intermediate, this compound.

Parallel Reaction: Dispensing the scaffold into an array of reaction vessels (e.g., a 96-well plate).

Reagent Addition: Adding a diverse set of building blocks (e.g., various boronic acids, alkenes, or amines) to the individual wells.

Reaction and Work-up: Performing the cross-coupling reaction under optimized conditions, followed by a streamlined purification process.

Screening: Evaluating the resulting library of compounds for the desired biological activity or material property.

This strategy significantly accelerates the discovery process by enabling the rapid generation and testing of a multitude of structurally related molecules.

Potential in Functional Materials or Agrochemical Research (excluding specific product names)

The pyrazole moiety is a well-established and highly valuable component in the agrochemical industry, particularly in the development of fungicides and herbicides. nih.govnih.gov Many successful commercial products are based on a pyrazole-carboxamide scaffold, which often act as succinate (B1194679) dehydrogenase inhibitors (SDHIs). nih.govresearchgate.net this compound is a key precursor for the synthesis of such pyrazole-4-carboxamides. The synthetic route typically involves the conversion of the 4-iodo group to a carboxylic acid, which is then coupled with various amines to produce a library of candidate agrochemicals. nih.govnih.gov

The structural features of this particular pyrazole—the N-cyclopentyl and 3-methyl groups—can be fine-tuned to optimize the efficacy, selectivity, and pharmacokinetic properties of the final active ingredient. The cyclopentyl group, for example, can enhance the compound's affinity for the target enzyme's binding pocket.

Future Perspectives and Emerging Research Avenues for 1 Cyclopentyl 4 Iodo 3 Methyl 1h Pyrazole Derivatives

Development of More Sustainable and Efficient Synthetic Routes

The pursuit of green chemistry principles is a significant driver in modern synthetic organic chemistry. researchgate.netnih.gov For derivatives of 1-Cyclopentyl-4-iodo-3-methyl-1H-pyrazole, future research will likely focus on developing synthetic routes that are more sustainable and efficient than traditional methods. ias.ac.in

Table 1: Comparison of Traditional and Potential Green Synthetic Routes

| Feature | Traditional Synthetic Routes | Potential Green Synthetic Routes |

| Solvents | Often rely on chlorinated or volatile organic solvents. | Utilization of water, supercritical fluids, or biodegradable solvents. nih.gov |

| Reagents | May use stoichiometric amounts of hazardous reagents. | Employment of catalytic amounts of less toxic and recyclable catalysts. researchgate.net |

| Energy Input | Often require high temperatures and prolonged reaction times. | Use of microwave or ultrasound irradiation to accelerate reactions. |

| Atom Economy | Can have lower atom economy due to the formation of byproducts. | Designing reactions with high atom economy to minimize waste. nih.gov |

Exploration of Undiscovered Chemical Reactivity and Catalytic Applications

The presence of an iodine atom at the 4-position of the pyrazole (B372694) ring in this compound offers a versatile handle for a wide range of chemical transformations. While cross-coupling reactions are a well-established application of such iodo-heterocycles, there remains significant potential to uncover novel reactivity patterns.

Future research is expected to delve into less conventional transformations of the carbon-iodine bond. This could include exploring its participation in radical reactions, photochemical transformations, or novel cyclization cascades to construct complex molecular architectures. The interplay between the iodo-substituent and the electronic properties of the pyrazole ring, as modulated by the N-cyclopentyl and C-methyl groups, may lead to unexpected and synthetically valuable reactivity.

Advanced Computational Modeling for Reaction Prediction and Design

Computational chemistry has emerged as a powerful tool in modern chemical research, enabling the prediction of molecular properties and reaction outcomes with increasing accuracy. eurasianjournals.comeurasianjournals.com For derivatives of this compound, advanced computational modeling can play a pivotal role in several key areas.

Density Functional Theory (DFT) calculations can be employed to elucidate the electronic structure of these molecules, providing insights into their reactivity and spectroscopic properties. researchgate.net Such calculations can help in predicting the most likely sites for electrophilic or nucleophilic attack, thereby guiding the design of new reactions.

Molecular dynamics simulations can be used to study the conformational behavior of these molecules and their interactions with other chemical species, such as enzymes or catalytic active sites. eurasianjournals.com This can be particularly valuable in the design of new drug candidates or catalysts based on the this compound scaffold.

Furthermore, computational modeling can be used to predict the properties of yet-to-be-synthesized derivatives, allowing for the in-silico screening of large virtual libraries of compounds. This can help to prioritize synthetic efforts towards molecules with the most promising properties for a given application.

Integration into Novel Chemical Technologies and Methodologies

The unique structural features of this compound and its derivatives make them attractive candidates for integration into a variety of novel chemical technologies and methodologies.

In the field of materials science, these compounds could be explored as building blocks for the synthesis of new organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The pyrazole core is known to possess interesting photophysical properties that can be tuned through chemical modification.

In medicinal chemistry, the this compound scaffold could be utilized in the development of new therapeutic agents. Pyrazole derivatives have a well-documented history of diverse biological activities, and the specific substitution pattern of this compound could lead to novel modes of action or improved pharmacological profiles. nbinno.comnih.gov

Furthermore, these compounds could be incorporated into the design of new chemical sensors or probes. The pyrazole ring can act as a recognition element for specific analytes, and the photophysical or electrochemical properties of the molecule could be modulated upon binding, leading to a detectable signal.

Q & A

What are the common synthetic routes for 1-Cyclopentyl-4-iodo-3-methyl-1H-pyrazole, and how can reaction conditions be optimized?

Basic Synthesis Methodology

The synthesis typically involves nucleophilic substitution or cyclocondensation strategies. For example, iodination at the 4-position of pyrazole derivatives can be achieved using iodine monochloride (ICl) in the presence of a base like K₂CO₃, as demonstrated in analogous pyrazole carbaldehyde syntheses . Optimization may involve adjusting solvent polarity (e.g., DMF vs. THF), reaction temperature (60–100°C), and stoichiometric ratios of iodinating agents to precursors. Purity is often confirmed via HPLC (>95%) and NMR spectroscopy .

How can regioselectivity challenges during iodination of pyrazole derivatives be addressed?

Advanced Synthesis Consideration

Regioselectivity in pyrazole iodination is influenced by electronic and steric factors. For 4-iodo derivatives, directing groups (e.g., methyl at the 3-position) enhance electrophilic substitution at the 4-position. Computational modeling (DFT studies) can predict reactive sites, while experimental validation via in situ monitoring (e.g., LC-MS) helps track intermediates. Evidence from regioselective pyrazole syntheses using N-Tosylhydrazones suggests that steric hindrance from the cyclopentyl group may require tailored catalysts, such as CuI or Pd-mediated systems, to improve yield .

What analytical techniques are critical for confirming the structure of this compound?

Basic Characterization

1H/13C NMR spectroscopy is essential for confirming substituent positions, with characteristic shifts for the cyclopentyl group (δ ~1.5–2.5 ppm, multiplet) and iodine’s deshielding effect on adjacent carbons. High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography (as applied to similar pyrazole derivatives) provides unambiguous bond-length and angle data .

How can conflicting spectroscopic data (e.g., ambiguous NOE correlations) be resolved for this compound?

Advanced Structural Analysis

Ambiguous NOE signals may arise from dynamic conformational changes. Variable-temperature NMR can stabilize conformers for clearer analysis. For crystallographic ambiguities, refinement software like SHELXTL or Olex2, combined with Hirshfeld surface analysis, helps resolve disorder in cyclopentyl or methyl groups . Comparative studies with methyl-substituted analogs (e.g., 3-methyl-1H-pyrazole-4-carboxylate derivatives) provide reference data .

What in vitro assays are suitable for evaluating the biological activity of this compound?

Basic Pharmacological Screening

Pyrazole derivatives are screened for anti-inflammatory (COX-2 inhibition), anticancer (MTT assay on cell lines), or antimicrobial (MIC determination) activity. For example, 3-methyl pyrazole analogs showed COX-2 IC₅₀ values <10 μM in enzymatic assays . Dose-response curves and positive controls (e.g., celecoxib for COX-2) are critical for validation.

How can structure-activity relationship (SAR) studies guide the optimization of this compound for in vivo models?

Advanced Pharmacological Design

Systematic substitution of the cyclopentyl or iodo groups can elucidate SAR. For instance, replacing iodine with bromine may alter pharmacokinetics (logP, solubility). In vivo efficacy in rodent inflammation models (e.g., carrageenan-induced edema) requires balancing potency and metabolic stability. Pharmacokinetic parameters (t½, AUC) for related compounds, such as 3-methyl-1H-pyrazole-4-carboxylates, suggest that lipophilic groups improve bioavailability but may require prodrug strategies .

How should researchers address contradictions in reported biological activity data for pyrazole derivatives?

Data Contradiction Analysis

Discrepancies often arise from assay variability (e.g., cell line specificity) or impurities. Reproducing experiments with standardized protocols (e.g., ATCC cell lines, controlled compound purity >98%) is essential. Meta-analysis of pyrazole derivatives’ IC₅₀ ranges (e.g., 1–100 μM for COX-2) and statistical tools (e.g., Bland-Altman plots) can identify outliers .

What methods ensure high purity of this compound for pharmacological studies?

Analytical Purity Assurance

Column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization (ethanol/water) achieves >98% purity. HPLC (C18 column, acetonitrile/water mobile phase) with UV detection (254 nm) quantifies impurities. Residual solvents are monitored via GC-MS, adhering to ICH guidelines .

What stability precautions are necessary for storing this compound?

Stability and Reactivity

The iodine substituent increases sensitivity to light and humidity. Storage under inert gas (Ar/N₂) at −20°C in amber vials prevents degradation. Accelerated stability studies (40°C/75% RH for 4 weeks) assess decomposition products via LC-MS. Incompatibility with strong oxidizers (e.g., HNO₃) requires segregated storage .

How can late-stage functionalization of this compound expand its utility in drug discovery?

Advanced Functionalization Strategies

Suzuki-Miyaura coupling at the 4-iodo position enables diversification with aryl/heteroaryl boronic acids. Click chemistry (e.g., CuAAC with azides) modifies the pyrazole core for targeted delivery. Computational docking (AutoDock Vina) predicts binding affinity of derivatives to therapeutic targets like kinase inhibitors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.